4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine
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Overview
Description
4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is an organic compound known for its vibrant color and use in various scientific applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring and a chlorinated dinitrophenyl group, making it a complex and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4,6-dinitrobenzene. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling this diazonium salt with naphthalen-1-amine under alkaline conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as chlorine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, the azo group can act as a chromophore, changing color in response to different conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N-(2-ethylhexyl)naphthalen-1-amine
Uniqueness
4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring and a chlorinated dinitrophenyl group. This structure imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable for various applications .
Properties
CAS No. |
3321-49-1 |
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Molecular Formula |
C16H10ClN5O4 |
Molecular Weight |
371.73 g/mol |
IUPAC Name |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H10ClN5O4/c17-12-7-9(21(23)24)8-15(22(25)26)16(12)20-19-14-6-5-13(18)10-3-1-2-4-11(10)14/h1-8H,18H2 |
InChI Key |
HTTZEKZZLKWRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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